molecular formula C7H5Br2F B117381 1-Bromo-3-(bromomethyl)-2-fluorobenzene CAS No. 149947-16-0

1-Bromo-3-(bromomethyl)-2-fluorobenzene

Cat. No.: B117381
CAS No.: 149947-16-0
M. Wt: 267.92 g/mol
InChI Key: MGVHFTWDCYIBDO-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromomethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H5Br2F It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, a bromomethyl group at the third position, and a fluorine atom at the second position

Mechanism of Action

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atoms in the compound can act as leaving groups, making the carbon they are attached to a good target for nucleophilic attack.

Mode of Action

In the context of a Suzuki–Miyaura cross-coupling reaction, 1-Bromo-3-(bromomethyl)-2-fluorobenzene would interact with a boron reagent. The bromine atoms would leave, and the carbon they were attached to would form a bond with the boron reagent . This is a simplification, and the exact details of the reaction would depend on the specific boron reagent and reaction conditions.

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via a Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of complex organic compounds.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also performed in a solvent, and the choice of solvent can have a significant impact on the reaction’s efficiency and the stability of the reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(bromomethyl)-2-fluorobenzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives. One common method involves the bromination of 2-fluorotoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This step introduces the bromine atom at the para position relative to the methyl group. The resulting compound is then subjected to further bromination to replace the methyl group with a bromomethyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(bromomethyl)-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Br2/FeBr3

    Nucleophilic Substitution: NaOH, NH3

    Oxidation: KMnO4, H2SO4

    Reduction: LiAlH4, NaBH4

Major Products:

  • Substituted benzene derivatives
  • Carboxylic acids
  • Reduced benzene derivatives

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(bromomethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine substituents, which impart distinct chemical properties and reactivity. The combination of these substituents makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVHFTWDCYIBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597178
Record name 1-Bromo-3-(bromomethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149947-16-0
Record name 1-Bromo-3-(bromomethyl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149947-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(bromomethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(bromomethyl)-2-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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